molecular formula C19H17ClN6 B11232770 N~4~-(4-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11232770
M. Wt: 364.8 g/mol
InChI Key: CRVQJFUWDIOMSY-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the following steps :

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Substitution Reactions: The introduction of the 4-chlorophenyl and N6,N6-dimethyl groups is achieved through nucleophilic substitution reactions. Common reagents include chlorinated aromatic compounds and methylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This includes the use of continuous flow reactors and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinated aromatic compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-25(2)19-23-17(22-14-10-8-13(20)9-11-14)16-12-21-26(18(16)24-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23,24)

InChI Key

CRVQJFUWDIOMSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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